molecular formula C10H11N3O3S2 B2669024 N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide CAS No. 2310017-96-8

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2669024
CAS RN: 2310017-96-8
M. Wt: 285.34
InChI Key: YCRLHVUPIGSZDI-UHFFFAOYSA-N
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Description

“N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The methoxy group (-OCH3) and the sulfonamide group (-SO2NH2) are functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” would be characterized by the presence of a pyrimidine ring and a thiophene ring, connected by a sulfonamide group. The methoxy group attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” would be influenced by its molecular structure. For instance, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Herbicidal Applications

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide and its derivatives are being explored for their potential use in agriculture, particularly as herbicides. Triazolopyrimidine-2-sulfonamide, a closely related compound, is known to act as an acetohydroxyacid synthase inhibitor, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This action makes it effective against a broad spectrum of vegetation at low application rates (Chao-Nan Chen et al., 2009).

Anticancer and Antituberculosis Activity

Compounds structurally similar to N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide have shown promising results in the field of medical research. For example, chalcone-sulfonamide hybrids have been found to possess significant anticancer and antituberculosis activity. These compounds have shown cytotoxic effects against various human cancer cell lines, including leukemia and melanoma, as well as antituberculosis activity (L. Castaño et al., 2019).

Antimicrobial Applications

Another area of interest is the development of antimicrobial agents. Sulfonamides derived from methoxy benzoic acid, a structural relative of N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide, have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal strains. These compounds have also shown antitubercular activity, highlighting their potential in combating microbial infections (N. Patel et al., 2014).

Antiviral Properties

In the field of virology, sulfonamide derivatives have demonstrated antiviral activities. Research has shown that compounds like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit anti-tobacco mosaic virus activity. Such findings suggest the potential of sulfonamide derivatives in developing new antiviral agents (Zhuo Chen et al., 2010).

Photocatalytic Applications

In environmental science, sulfonamides are being investigated for their photocatalytic degradation in the treatment of wastewater. For example, the photocatalytic degradation of sulfadimethoxine, a sulfonamide antibiotic, has been studied using mesoporous TiO2 microspheres. This research is crucial for understanding the removal of persistent antibacterial agents from environmental samples (Changsheng Guo et al., 2012).

Mechanism of Action

The mechanism of action of “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” would depend on its specific biological target. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

The safety and hazards of “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” would depend on its specific properties. Generally, compounds containing a pyrimidine ring can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The future research on “N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide” could involve exploring its potential biological activities and developing efficient methods for its synthesis. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-7-3-4-9(17-7)18(14,15)13-8-5-11-10(16-2)12-6-8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRLHVUPIGSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)-5-methylthiophene-2-sulfonamide

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